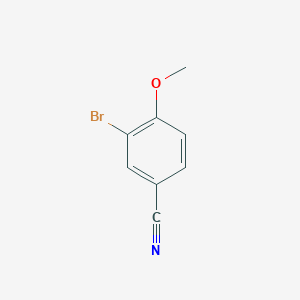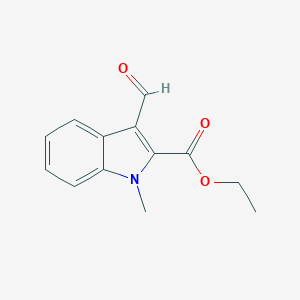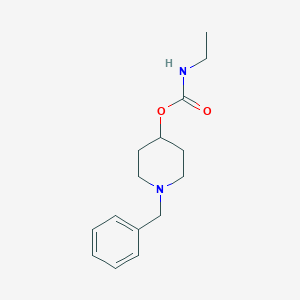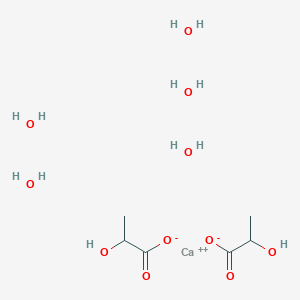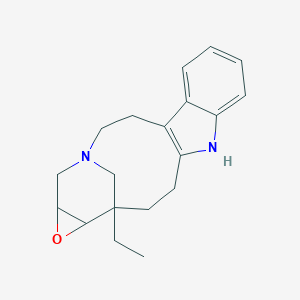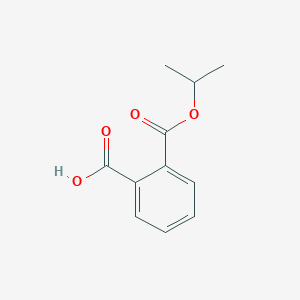
Monoisopropyl phthalate
概要
説明
Monoisopropyl phthalate is an organic compound with the molecular formula C11H12O4 . It is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of isopropanol .
Synthesis Analysis
The synthesis of Monoisopropyl phthalate is typically achieved through the esterification of phthalic acid . The reaction involves phthalic acid and isopropanol, resulting in the formation of the ester .Molecular Structure Analysis
Monoisopropyl phthalate has a molecular weight of 208.211 Da . It contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 ester (aromatic) .Physical And Chemical Properties Analysis
Monoisopropyl phthalate is a colorless to light yellow transparent liquid . It is soluble in most organic solvents such as alcohols and ethers . It has a melting point of approximately -65°C, a boiling point of approximately 336°C, a density of approximately 1.2 g/cm³, and a refractive index of approximately 1.521 .科学的研究の応用
Environmental Impact Assessment
MIP, like other phthalates, is often assessed for its environmental fate and impact. Studies have focused on its presence in various ecosystems and its potential to act as an endocrine disruptor. Research has shown that phthalates can accumulate in the environment and pose risks to wildlife and human health .
Medical Research
In medical research, MIP is examined for its role as a potential endocrine disruptor. It’s studied for its effects on reproductive health, development, and its association with conditions such as insulin resistance and obesity . The focus is on understanding the mechanisms by which MIP affects biological systems and developing strategies to mitigate its impact.
Food Safety
MIP is scrutinized in the context of food safety, particularly its migration from packaging materials into food products. Regulations and safety guidelines are established to limit the use of certain phthalates, including MIP, in food packaging to ensure consumer safety .
Consumer Product Safety
Research into MIP also extends to consumer product safety. Studies investigate its presence in items such as personal care products and its potential health effects. This research informs regulatory decisions and consumer awareness regarding the safety of phthalate-containing products .
Industrial Applications
MIP’s role in industrial processes is another area of application. It’s used in the manufacturing of products where flexibility and durability are required, such as textiles and coatings. Research aims to optimize its use while minimizing environmental and health risks .
Analytical Chemistry
In analytical chemistry, MIP is used as a standard for calibrating instruments and developing analytical methods. It serves as a reference compound for detecting and quantifying phthalate esters in various samples, aiding in environmental monitoring and quality control .
将来の方向性
Research on phthalates, including Monoisopropyl phthalate, is ongoing. Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water , and the need to take low-dose effects of phthalates into account regarding the reproductive toxicity of phthalates exposure in humans .
特性
IUPAC Name |
2-propan-2-yloxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOEMLCEGZVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885606 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoisopropyl phthalate | |
CAS RN |
35118-50-4 | |
| Record name | Monoisopropyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
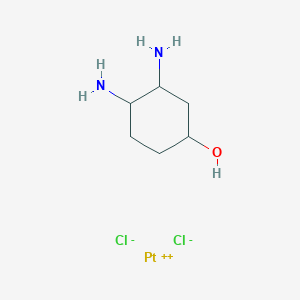
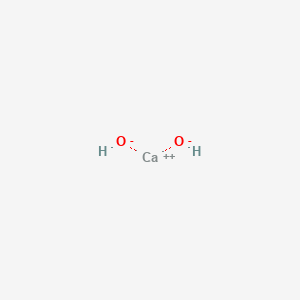
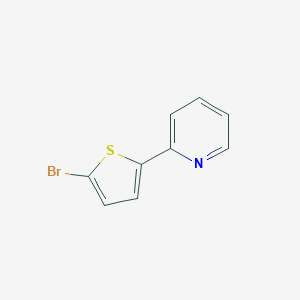
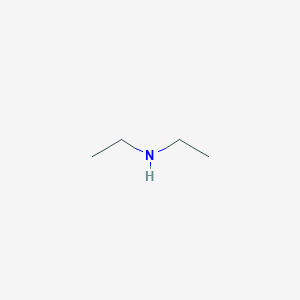
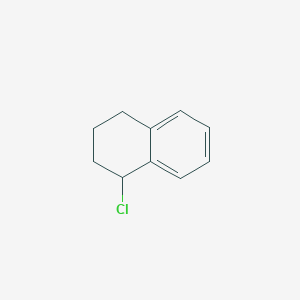
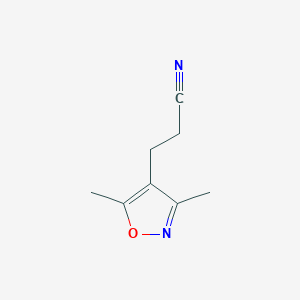
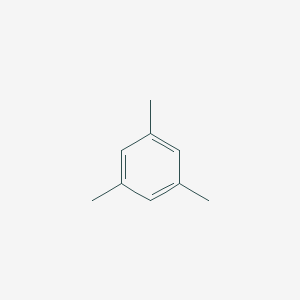
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
